Boc-D-Asp(OtBu)-OH DCHA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

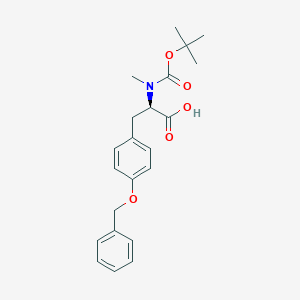

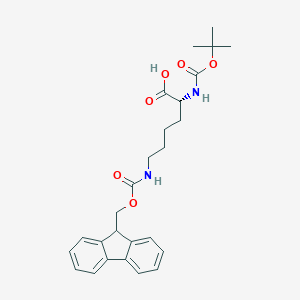

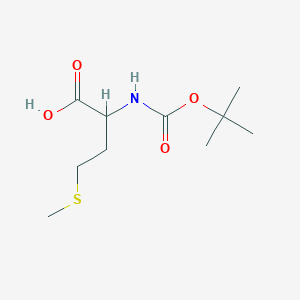

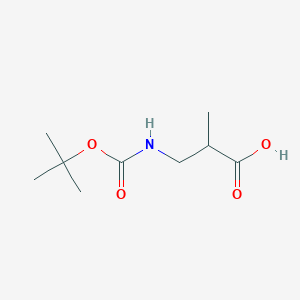

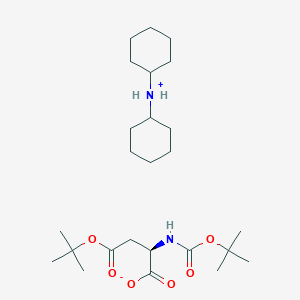

Boc-D-Asp(OtBu)-OH DCHA is a chemical compound with the molecular formula C₁₃H₂₃NO₆ . It is also known as N-α-t.-Boc-L-aspartic acid β-t.-butyl ester dicyclohexylammonium salt .

Synthesis Analysis

This compound is used as a building block in solid-phase peptide synthesis . The specific synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular weight of Boc-D-Asp(OtBu)-OH DCHA is 470.7 g/mol . The Hill formula for this compound is C₁₃H₂₃NO₆ * C₁₂H₂₃N .Physical And Chemical Properties Analysis

Boc-D-Asp(OtBu)-OH DCHA appears as a white to slight yellow to beige powder . The compound should be stored below +30°C .Aplicaciones Científicas De Investigación

“Boc-D-Asp(OtBu)-OH DCHA” is a derivative of protected amino acids. It’s mainly used for peptide synthesis in biomedical research and drug synthesis . The protection of functional groups such as carboxylic acids and amino groups is crucial during the synthesis to prevent other reactions .

The specific scientific field for this compound is biochemistry , specifically in the area of peptide synthesis .

The application of “Boc-D-Asp(OtBu)-OH DCHA” involves its use as a building block in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .

The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .

As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .

-

Peptide Synthesis

- This compound is used as a building block in the synthesis of peptides . The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .

- The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .

- As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .

-

Drug Synthesis

- In the field of pharmaceuticals, “Boc-D-Asp(OtBu)-OH DCHA” can be used in the synthesis of drugs . The protection of functional groups is crucial during the synthesis to prevent unwanted reactions .

- The methods of application would involve standard techniques in drug synthesis, which can vary depending on the specific drug being synthesized .

- The outcomes would be the successful synthesis of a drug molecule with the correct structure .

-

Peptide Synthesis

- This compound is used as a building block in the synthesis of peptides . The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .

- The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .

- As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .

-

Drug Synthesis

- In the field of pharmaceuticals, “Boc-D-Asp(OtBu)-OH DCHA” can be used in the synthesis of drugs . The protection of functional groups is crucial during the synthesis to prevent unwanted reactions .

- The methods of application would involve standard techniques in drug synthesis, which can vary depending on the specific drug being synthesized .

- The outcomes would be the successful synthesis of a drug molecule with the correct structure .

Safety And Hazards

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYRDWOMNDCKEJ-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679346 |

Source

|

| Record name | (2R)-4-tert-Butoxy-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Asp(OtBu)-OH DCHA | |

CAS RN |

200334-95-8 |

Source

|

| Record name | (2R)-4-tert-Butoxy-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.